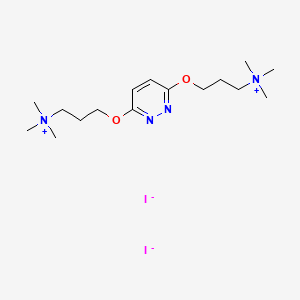
Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(trimethyl-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(trimethyl-, dibromide is a quaternary ammonium compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(trimethyl-, dibromide typically involves the reaction of 3,6-dihydroxypyridazine with trimethylamine and bromoalkanes under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or acetonitrile, at a temperature range of 0-50°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(trimethyl-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ions in the compound can be substituted with other nucleophiles, such as chloride or iodide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium chloride or sodium iodide in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced ammonium derivatives.
Substitution: Formation of ammonium compounds with different halide ions.
Scientific Research Applications
Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(trimethyl-, dibromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(trimethyl-, dibromide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt the integrity of microbial cell membranes, leading to cell lysis and death. Additionally, it can interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. The exact pathways involved in these interactions are still under investigation, but they are believed to involve electrostatic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: A widely used quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used in various applications, including as a surfactant and antimicrobial agent.
Tetrabutylammonium bromide (TBAB): Used as a phase transfer catalyst in organic synthesis.
Uniqueness
Ammonium, (3,6-pyridazinediylbis(oxytrimethylene))bis(trimethyl-, dibromide stands out due to its unique structure, which includes a pyridazine ring and multiple quaternary ammonium groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential as an antimicrobial agent further highlight its uniqueness compared to other quaternary ammonium compounds.
Properties
CAS No. |
109697-44-1 |
|---|---|
Molecular Formula |
C16H32I2N4O2 |
Molecular Weight |
566.26 g/mol |
IUPAC Name |
trimethyl-[3-[6-[3-(trimethylazaniumyl)propoxy]pyridazin-3-yl]oxypropyl]azanium;diiodide |
InChI |
InChI=1S/C16H32N4O2.2HI/c1-19(2,3)11-7-13-21-15-9-10-16(18-17-15)22-14-8-12-20(4,5)6;;/h9-10H,7-8,11-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
RTXZXICPBKOETG-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCCOC1=NN=C(C=C1)OCCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















